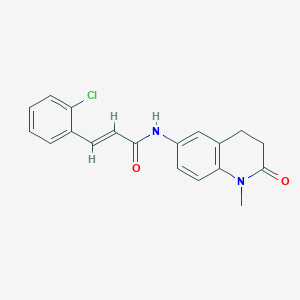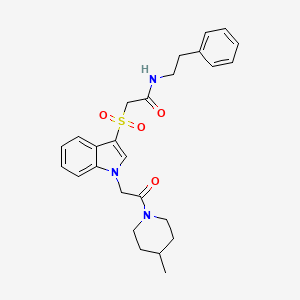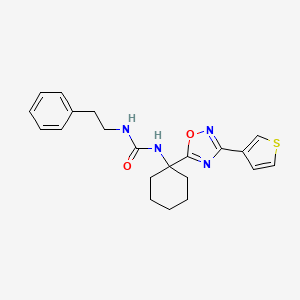
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Biochemical Evaluation
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea belongs to a class of compounds that have been synthesized and assessed for their potential in various biochemical applications. Specifically, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related, have been designed to optimize spacer length linking pharmacophoric moieties for enhanced antiacetylcholinesterase activity. This underscores the importance of chemical structure in determining biological activity and opens avenues for the development of novel inhibitors with potential therapeutic applications (J. Vidaluc et al., 1995).
Chemical Synthesis and Polymer Formation
The compound also plays a role in the synthesis of polymers and other complex molecules. For instance, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], a related reagent, has been used for the direct preparation of ureas and carbonates under mild conditions, facilitating the production of high-molecular-weight polyamides and polyureas. This indicates the compound's utility in materials science for creating polymers with specific characteristics (Y. Saegusa et al., 1989).
Agricultural Applications
In agriculture, derivatives of thioureas and ureas, closely related to 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, have demonstrated antifungal activities, offering potential as fungicides. This suggests the compound's relevance in developing new agricultural chemicals to protect crops against fungal diseases (A. Mishra et al., 2000).
Potential Anticancer Activity
Research has also explored the synthesis of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells, suggesting a potential route for the development of new anticancer agents. This highlights the therapeutic potential of urea derivatives in oncology (R. Gaudreault et al., 1988).
Role in Flavor Generation in Food Products
Furthermore, the presence of urea in food products has been studied for its effect on flavor generation during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This research could inform the food industry on how to manipulate flavors in processed foods (Y. Chen et al., 2000).
properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIJYSJCPEQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)
![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)
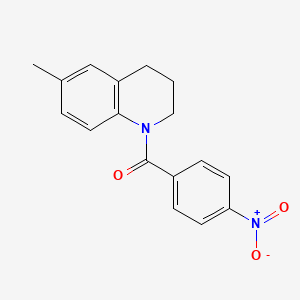
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895875.png)

![4-Pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2895880.png)
![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)
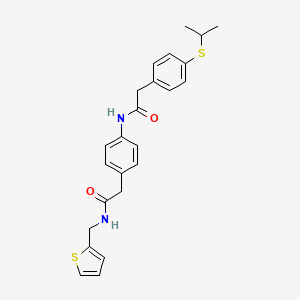
![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)
